
(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of MTMMPM has been reported in literature through a variety of methods, including reduction of a corresponding aldehyde, reductive amination, and coupling reactions. The product has been characterized and confirmed through various analytical techniques including nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy.Molecular Structure Analysis
The molecular structure of(1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The non-planarity of the ring—a phenomenon called “pseudorotation”—allows for increased three-dimensional (3D) coverage . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Scientific Research Applications
Corrosion Inhibition
One application of compounds related to (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol is in the field of corrosion inhibition. A study demonstrated that triazole derivatives, which are structurally related, can effectively inhibit the corrosion of mild steel in acidic environments. These inhibitors work by adsorbing on the steel surface, utilizing the lone pair electrons of nitrogen atoms, which suggests a similar potential for the compound (Corrosion Science, 2017).
Synthesis of Optically Active Compounds
The compound is also relevant in the synthesis of optically active compounds. A related study described the synthesis of α-disubstituted pyrrolidine-2-methanols from L-proline, indicating the potential use of similar compounds in asymmetric syntheses, leading to optically active triazolyl alcohols (Synthesis, 2004).
Catalytic Hydrogenation
In another study, the catalytic hydrogenation of derivatives closely related to (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol was explored. The hydrogenation of certain oxazine derivatives in methanol produced pyrrolidine derivatives, suggesting potential applications in catalysis and organic synthesis (European Journal of Organic Chemistry, 2008).
Methanol Dehydrogenase Activity
A study on methanol dehydrogenase (MDH), an enzyme that catalyzes the oxidation of methanol in bacteria, demonstrated the importance of pyrroloquinoline quinone (PQQ) as its catalytic center. This implies potential research applications in studying methanol metabolism in bacteria, with possible relevance to compounds like (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol (Applied Microbiology and Biotechnology, 2014).
Synthesis of Agrochemicals or Medicinal Compounds
Compounds related to (1-((2-Methylthiazol-4-yl)methyl)pyrrolidin-2-yl)methanol have been used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable in the preparation of agrochemicals or medicinal compounds. This indicates its potential use in the pharmaceutical and agricultural industries (Tetrahedron, 2003).
properties
IUPAC Name |
[1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-8-11-9(7-14-8)5-12-4-2-3-10(12)6-13/h7,10,13H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECVMWMUENXEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


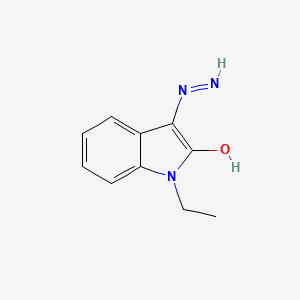
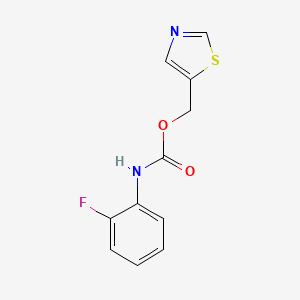
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2595628.png)

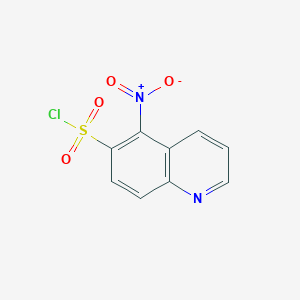
![Tert-butyl 4-[4-methyl-6-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B2595633.png)
![N-(6-(N-(tert-butyl)sulfamoyl)benzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2595634.png)
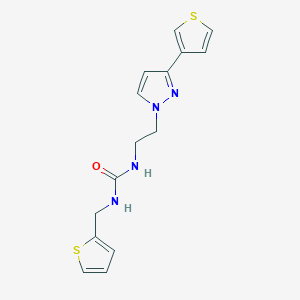
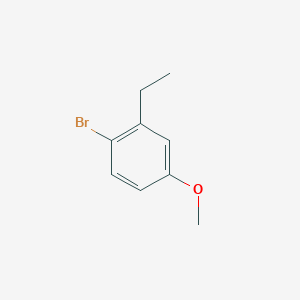
![8-((4-Ethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2595639.png)
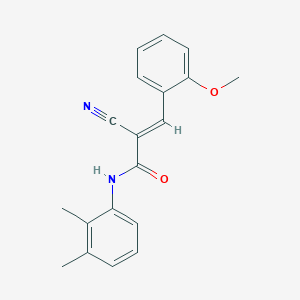
![2-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595641.png)
![N-(2-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2595642.png)